molecular formula C16H21NO5 B13046352 Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate

Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate

Katalognummer: B13046352
Molekulargewicht: 307.34 g/mol
InChI-Schlüssel: WATQVMXFEBYSLS-QCQGSNGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate typically involves multiple steps, including the formation of the tetrahydro-1,4-epiminonaphthalene core and subsequent functionalization. Common reagents used in the synthesis include tert-butyl alcohol, dihydroxy compounds, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other tetrahydro-1,4-epiminonaphthalene derivatives and related structures with similar functional groups .

Uniqueness

Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C16H21NO5

Molekulargewicht

307.34 g/mol

IUPAC-Name

tert-butyl (1R,8S,9S,10R)-9,10-dihydroxy-1-(hydroxymethyl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxylate

InChI

InChI=1S/C16H21NO5/c1-15(2,3)22-14(21)17-11-9-6-4-5-7-10(9)16(17,8-18)13(20)12(11)19/h4-7,11-13,18-20H,8H2,1-3H3/t11-,12-,13-,16-/m0/s1

InChI-Schlüssel

WATQVMXFEBYSLS-QCQGSNGOSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1[C@@H]2[C@@H]([C@@H]([C@@]1(C3=CC=CC=C23)CO)O)O

Kanonische SMILES

CC(C)(C)OC(=O)N1C2C(C(C1(C3=CC=CC=C23)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.